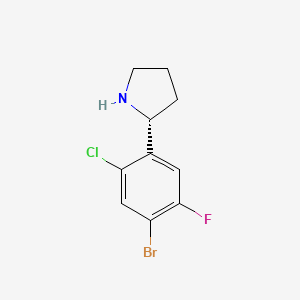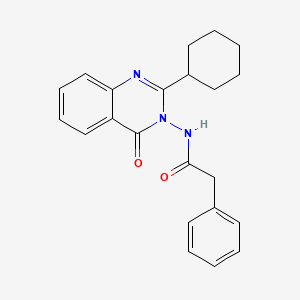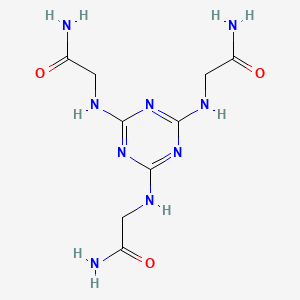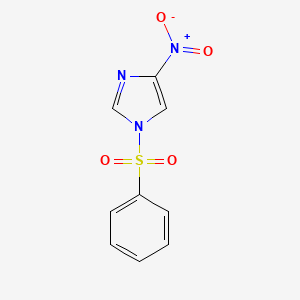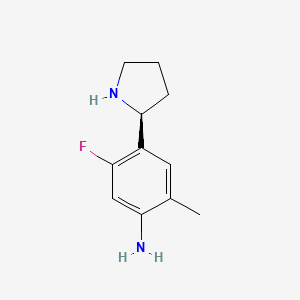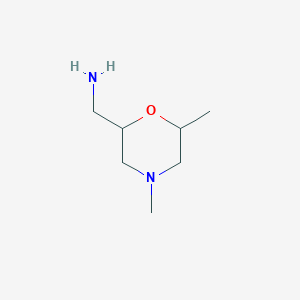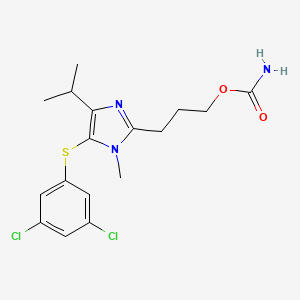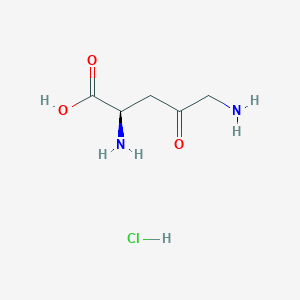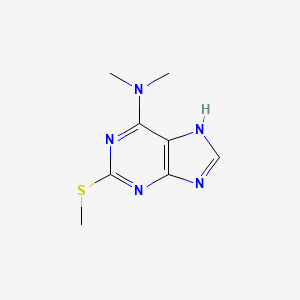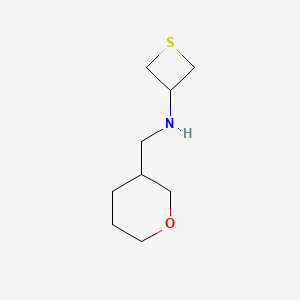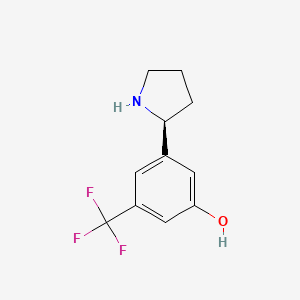
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phenol Functionalization: The phenol group can be introduced through various methods, including the hydroxylation of aromatic precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and minimize by-products.
化学反応の分析
Types of Reactions
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the original compound.
科学的研究の応用
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
®-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol: The enantiomer of the compound with different stereochemistry.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)aniline: A similar compound with an amine group instead of a phenol group.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)benzoic acid: A compound with a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-4-7(5-9(16)6-8)10-2-1-3-15-10/h4-6,10,15-16H,1-3H2/t10-/m0/s1 |
InChIキー |
OXCVIIOVGFDUBF-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
正規SMILES |
C1CC(NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)

